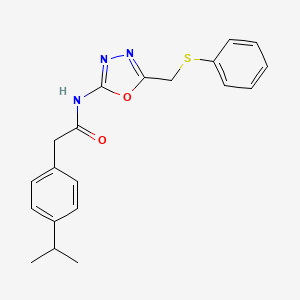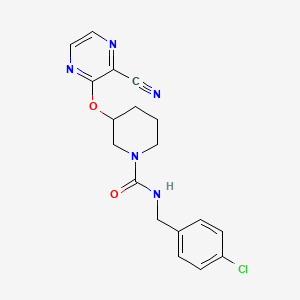![molecular formula C22H20ClN5O3S B2567876 2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide CAS No. 1040643-31-9](/img/structure/B2567876.png)
2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 1,2,4-triazole, which is a significant isomer in pharmacology due to its synthetic utility and wide spectrum biological activity . The chemistry and fused heterocyclic structure of 1,2,4-triazoles have brought appreciable attention in the last few decades .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring structure containing two carbon atoms and three nitrogen atoms. This structure is significant in pharmacology and has been the focus of many studies .Scientific Research Applications
Anti-Asthmatic Potential
Compounds containing the triazolopyridazine moiety, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been investigated for their role as mediator release inhibitors, potentially offering a new avenue for anti-asthma medication development. These compounds demonstrated promising activity in the human basophil histamine release assay, highlighting their potential utility in asthma management (Medwid et al., 1990).
Insecticidal Activity
Research into heterocycles incorporating a thiadiazole moiety has yielded compounds with significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. The synthesis of various heterocycles, including those related to triazolopyridazine structures, demonstrates the potential of these compounds in agricultural pest control (Fadda et al., 2017).
Structural Analysis and Applications
A study focused on the synthesis, structure analysis, and theoretical calculations of pyridazine analogs, including triazolopyridazines, underscores their pharmaceutical significance. The detailed structural and electronic characterization of these compounds provides insights into their reactivity and potential applications in medicinal chemistry (Sallam et al., 2021).
Antimicrobial and Anticancer Properties
Several novel triazolopyridazine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies reveal the potential of triazolopyridazine compounds in developing new therapeutic agents targeting various bacterial infections and cancer cell lines, demonstrating the broad applicability of these heterocyclic compounds in addressing critical health challenges (Bhuiyan et al., 2006; Flefel et al., 2018).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of new synthetic methods and analogs. The 1,2,4-triazole ring structure has been the focus of many studies due to its wide range of biological activities, and this compound could potentially contribute to these areas of research .
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-2-31-18-9-7-17(8-10-18)24-20(29)13-27-22(30)28-19(25-27)11-12-21(26-28)32-14-15-3-5-16(23)6-4-15/h3-12H,2,13-14H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWUUGTWVQWJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2567793.png)


![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide](/img/structure/B2567797.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2567800.png)

![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)
![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2567805.png)

![5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2567811.png)
![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2567813.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)

